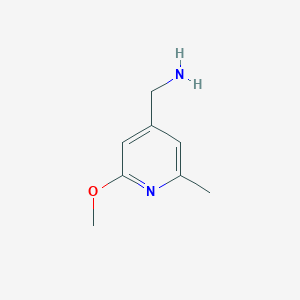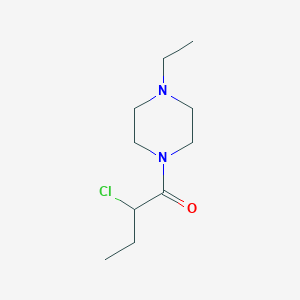
2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17ClN2O/c1-3-11-4-6-12(7-5-11)9(13)8(2)10/h8H,3-7H2,1-2H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
Studies on homopiperazine analogs of haloperidol, such as SYA 013, have contributed significantly to understanding the effect of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. These insights have led to the identification of new agents with potential for further exploration as antipsychotic agents (Peprah et al., 2012).
Detoxification Pathways
Research into the metabolism of chloroprene, a carcinogenic compound, has highlighted the role of glutathione and epoxide hydrolase in detoxifying chloroprene metabolites. This study provides insights into the metabolic detoxification pathways that could be relevant to compounds with similar structures (Munter et al., 2003).
Synthesis and Catalytic Applications
Innovations in catalysis have been demonstrated through the synthesis of silica-coated magnetic nanoparticles modified with piperazine derivatives. These catalysts have shown efficacy in the preparation of organic compounds under mild conditions, indicating potential applications in synthetic organic chemistry (Pourghasemi Lati et al., 2018).
Antimicrobial and Anticancer Activities
Derivatives of 2-Chloro-1-(4-ethylpiperazin-1-yl)butan-1-one have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit potent activity against various cancer cell lines and microbial strains, highlighting the compound's potential in therapeutic applications (Rathinamanivannan et al., 2019).
Enzyme Inhibition
Investigations into the enzyme inhibition properties of compounds structurally related to this compound have provided valuable insights into their potential use in treating diseases such as diabetes. For example, studies on dipeptidyl peptidase IV inhibitors have identified novel compounds with significant therapeutic potential (Kim et al., 2005).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-7-5-12(4-2)6-8-13/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAKALVKCYQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


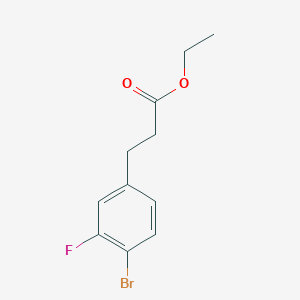
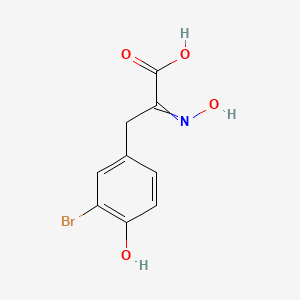
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)


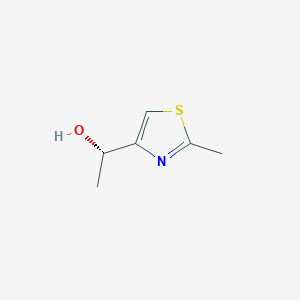
![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)
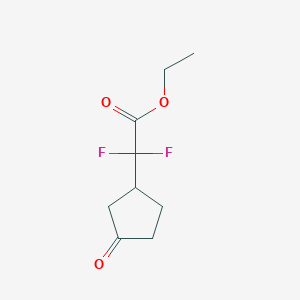
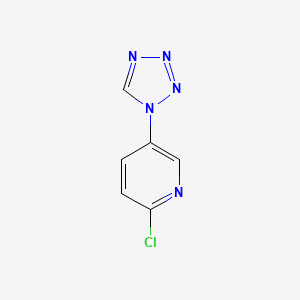
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
